molecular formula C18H27N3O3 B7190654 N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Cat. No.: B7190654
M. Wt: 333.4 g/mol
InChI Key: WOGQCARQKBERFP-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxypyridine moiety, a morpholine ring, and a cyclopentyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-17-6-4-5-15(20-17)14-19-16(22)13-18(7-2-3-8-18)21-9-11-24-12-10-21/h4-6H,2-3,7-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGQCARQKBERFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNC(=O)CC2(CCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the methoxypyridine derivative. This is followed by the introduction of the morpholine ring and the cyclopentyl group through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while nucleophilic substitution can introduce various functional groups to the pyridine ring.

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methoxypyridin-2-yl)methyl]-2-(1-piperidin-4-ylcyclopentyl)acetamide
  • N-[(6-methoxypyridin-2-yl)methyl]-2-(1-pyrrolidin-4-ylcyclopentyl)acetamide
  • N-[(6-methoxypyridin-2-yl)methyl]-2-(1-azepan-4-ylcyclopentyl)acetamide

Uniqueness

N-[(6-methoxypyridin-2-yl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide stands out due to its unique combination of a methoxypyridine moiety, a morpholine ring, and a cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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